molecular formula C16H17NO3 B3168403 methyl [4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate CAS No. 928708-26-3

methyl [4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate

Cat. No. B3168403
CAS RN: 928708-26-3
M. Wt: 271.31 g/mol
InChI Key: HXANJYAVBOKAHI-UHFFFAOYSA-N
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Description

Methyl [4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate is a chemical compound that is part of the pyrrole family . Pyrrole is a biologically active scaffold known for its diverse nature of activities . The compound is white to light yellow crystalline solid .


Synthesis Analysis

The synthesis of this compound involves several steps. It starts with the reaction of 2,5-dimethylpyrrole with phenylacetone to produce 4-(2,5-dimethyl-1H-pyrrol-1-yl)phenylacetone . This is then reacted with boron trimethyl under reducing conditions to yield the final product .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C15 H15 N O3 . The InChI code for this compound is 1S/C15H15NO3/c1-10-8-13 (9-17)11 (2)16 (10)14-6-4-12 (5-7-14)15 (18)19-3/h4-9H,1-3H3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation and reduction reactions . The condensation of 2,5-dimethylpyrrole with phenylacetone forms an intermediate compound, which is then reduced using boron trimethyl to form the final product .


Physical And Chemical Properties Analysis

This compound is a white to light yellow crystalline solid . It is soluble in many organic solvents such as alcohols, ethers, and chlorinated hydrocarbons, but has low solubility in water .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it is known that pyrrole-containing compounds have diverse biological activities . For example, Pyrrothiogatain, a related compound, is known to inhibit the DNA-binding activity of GATA3 and other members of the GATA family .

Safety and Hazards

When storing and handling this compound, contact with oxidizing agents should be avoided to prevent fire and explosion . Adequate ventilation should be ensured to avoid inhalation of its vapors .

Future Directions

The future directions for this compound could involve further exploration of its biological activities. Given the diverse nature of pyrrole-containing compounds, there is potential for this compound to be used in various therapeutic applications .

properties

IUPAC Name

methyl 2-[4-(3-formyl-2,5-dimethylpyrrol-1-yl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-11-8-14(10-18)12(2)17(11)15-6-4-13(5-7-15)9-16(19)20-3/h4-8,10H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXANJYAVBOKAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)CC(=O)OC)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701181715
Record name Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701181715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl [4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate

CAS RN

928708-26-3
Record name Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928708-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701181715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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